2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide
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Overview
Description
Biochemical Analysis
Biochemical Properties
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The nature of these interactions is primarily based on the binding affinity of this compound to the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes alterations in the expression of specific genes and modulation of signaling pathways, which can lead to changes in cellular behavior and metabolic activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions . This binding interaction can result in changes in gene expression and enzymatic activity, ultimately affecting cellular processes and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on environmental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity and its interactions with other biomolecules, ultimately affecting cellular processes and functions .
Preparation Methods
The synthesis of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide typically involves the reaction of chloroacetyl chloride with 1,3,5-trimethyl-1H-pyrazole-4-amine in the presence of a base . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Scientific Research Applications
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antileishmanial and antimalarial activities.
Biological Studies: It is used in molecular simulation studies to understand its binding interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For example, in antileishmanial studies, the compound exhibits potent activity by fitting into the active site of the enzyme LmPTR1, characterized by lower binding free energy . This interaction disrupts the enzyme’s function, leading to the inhibition of the parasite’s growth .
Comparison with Similar Compounds
2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide can be compared with other similar compounds such as:
This compound hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may affect its solubility and reactivity.
1,3,5-Trimethyl-1H-pyrazole-4-amine: This is a precursor in the synthesis of this compound and shares the pyrazole core structure.
The uniqueness of this compound lies in its specific substitution pattern and its applications in proteomics and medicinal chemistry research .
Properties
IUPAC Name |
2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPNEYQAUHDTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354861 |
Source
|
Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90153-58-5 |
Source
|
Record name | 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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